molecular formula C14H10BrFN2O3 B11948957 5-bromo-2-fluoro-N-(2-methyl-6-nitrophenyl)benzamide CAS No. 853317-10-9

5-bromo-2-fluoro-N-(2-methyl-6-nitrophenyl)benzamide

Cat. No.: B11948957
CAS No.: 853317-10-9
M. Wt: 353.14 g/mol
InChI Key: UVIBNVGJKNGXEI-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-2-fluoro-N-(2-methyl-6-nitrophenyl)benzamide typically involves the reaction of 5-bromo-2-fluorobenzoyl chloride with 2-methyl-6-nitroaniline under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

5-bromo-2-fluoro-N-(2-methyl-6-nitrophenyl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

5-bromo-2-fluoro-N-(2-methyl-6-nitrophenyl)benzamide is used in various scientific research fields:

Mechanism of Action

The mechanism of action of 5-bromo-2-fluoro-N-(2-methyl-6-nitrophenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function . The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-bromo-2-fluoro-N-(2-methyl-6-nitrophenyl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both bromine and fluorine atoms, along with the nitro and methyl groups, allows for a wide range of chemical modifications and applications .

Properties

CAS No.

853317-10-9

Molecular Formula

C14H10BrFN2O3

Molecular Weight

353.14 g/mol

IUPAC Name

5-bromo-2-fluoro-N-(2-methyl-6-nitrophenyl)benzamide

InChI

InChI=1S/C14H10BrFN2O3/c1-8-3-2-4-12(18(20)21)13(8)17-14(19)10-7-9(15)5-6-11(10)16/h2-7H,1H3,(H,17,19)

InChI Key

UVIBNVGJKNGXEI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)[N+](=O)[O-])NC(=O)C2=C(C=CC(=C2)Br)F

Origin of Product

United States

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